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Compound of Interest

Compound Name: 1-Heptyl-4-iodobenzene

Cat. No.: B161933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-Heptyl-4-iodobenzene. Due to the limited availability of specific experimental

spectra in public databases, this document combines confirmed physical data with illustrative

spectroscopic information derived from closely related compounds and predictive models.

Detailed experimental protocols for the acquisition of such data are also provided.

Compound Overview
1-Heptyl-4-iodobenzene is an aromatic compound with a heptyl alkyl chain and an iodine

atom substituted on a benzene ring. Its physical and chemical properties are of interest in

various fields of chemical research, including organic synthesis and materials science.

Table 1: Physical and Chemical Properties of 1-Heptyl-4-iodobenzene

Property Value Reference

Molecular Formula C₁₃H₁₉I [1][2][3]

Molecular Weight 302.20 g/mol [1][2][3]

CAS Number 131894-91-2 [2][3]
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Spectroscopic Data
While a complete set of experimentally-derived spectra for 1-Heptyl-4-iodobenzene is not

readily available in the public domain, the following sections present the available data and

predictive insights for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the predicted ¹H and ¹³C NMR data for 1-Heptyl-4-iodobenzene. These

predictions are based on established chemical shift theory and data from analogous

compounds such as 1-ethyl-4-iodobenzene and other alkyl-substituted iodobenzenes.

Table 2: Predicted ¹H NMR Data for 1-Heptyl-4-iodobenzene (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.60 Doublet 2H Ar-H (ortho to I)

~ 6.95 Doublet 2H Ar-H (ortho to heptyl)

~ 2.55 Triplet 2H -CH₂-Ar

~ 1.58 Quintet 2H -CH₂-CH₂-Ar

~ 1.30 Multiplet 8H -(CH₂)₄-

~ 0.88 Triplet 3H -CH₃

Table 3: Predicted ¹³C NMR Data for 1-Heptyl-4-iodobenzene (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 142.0 Ar-C (C-Heptyl)

~ 137.5 Ar-CH (ortho to I)

~ 130.5 Ar-CH (ortho to heptyl)

~ 91.5 Ar-C (C-I)

~ 35.5 -CH₂-Ar

~ 31.8 Alkyl Chain CH₂

~ 31.5 Alkyl Chain CH₂

~ 29.2 Alkyl Chain CH₂

~ 29.1 Alkyl Chain CH₂

~ 22.6 Alkyl Chain CH₂

~ 14.1 -CH₃

Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum for 1-n-Heptyl-4-iodobenzene is noted as

being available in the SpectraBase database.[1] While the full spectrum requires user

registration, the key expected absorption bands are summarized below based on the functional

groups present in the molecule.

Table 4: Key IR Absorption Bands for 1-Heptyl-4-iodobenzene
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2955-2850 Strong Aliphatic C-H Stretch

1590-1575 Medium-Weak Aromatic C=C Stretch

1485-1465 Medium Aromatic C=C Stretch

~820 Strong
para-disubstituted C-H bend

(out-of-plane)

~500 Medium-Weak C-I Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues. The expected major

fragments for 1-Heptyl-4-iodobenzene in an electron ionization (EI) mass spectrum are

presented below.

Table 5: Predicted Mass Spectrometry Data for 1-Heptyl-4-iodobenzene

m/z Relative Intensity Assignment

302 High [M]⁺ (Molecular Ion)

203 Medium
[M - C₇H₁₅]⁺ (Loss of heptyl

radical)

175 Low
[C₁₃H₁₉]⁺ (Loss of iodine

radical)

91 High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
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NMR Spectroscopy
Instrumentation: A Bruker Avance III HD spectrometer, or equivalent, operating at a proton

frequency of 400 MHz.

Sample Preparation: Approximately 10-20 mg of 1-Heptyl-4-iodobenzene is dissolved in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse sequence (zg30).

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled pulse sequence (zgpg30).

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.2 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed after

applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b161933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


baseline corrections are applied, and the spectra are referenced to the TMS signal at 0.00

ppm.

ATR-IR Spectroscopy
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer, or equivalent, equipped with a

DuraSamplIR II ATR accessory.[1]

Sample Preparation: A small amount of neat 1-Heptyl-4-iodobenzene is placed directly onto

the ATR crystal (e.g., diamond or zinc selenide).

Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample measurement.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive

HF, capable of electron ionization (EI).

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas

chromatograph (GC) for separation prior to ionization.

Acquisition (EI Mode):

Ionization Energy: 70 eV

Source Temperature: 230 °C
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Mass Range: m/z 40-500

Scan Rate: 1 scan/s

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and

major fragment ions.

Workflow and Relationships
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships

between different analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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